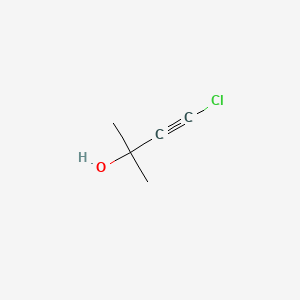
3-Butyn-2-ol, 4-chloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-ol, 4-chloro-2-methyl- is an organic compound with the molecular formula C₅H₇ClO. It is a derivative of 3-butyn-2-ol, where a chlorine atom is substituted at the fourth position and a methyl group at the second position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
3-Butyn-2-ol, 4-chloro-2-methyl- can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with sodium hypochlorite in a two-phase system consisting of water and benzene . This method involves the chlorination of the alkyne, resulting in the formation of the desired compound.
Analyse Des Réactions Chimiques
3-Butyn-2-ol, 4-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amines, to form different derivatives.
Addition: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, or other electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for addition, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Butyn-2-ol, 4-chloro-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkynes and chlorinated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-2-ol, 4-chloro-2-methyl- involves its reactivity due to the presence of the alkyne and chlorine functional groups. The alkyne group can participate in addition reactions, while the chlorine atom can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Butyn-2-ol, 4-chloro-2-methyl- can be compared with other similar compounds, such as:
3-Butyn-2-ol: The parent compound without the chlorine and methyl substitutions.
2-Methyl-3-butyn-2-ol: Similar structure but lacks the chlorine atom.
4-Chloro-3-butyn-2-ol: Similar structure but lacks the methyl group.
The uniqueness of 3-Butyn-2-ol, 4-chloro-2-methyl- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
29552-15-6 |
|---|---|
Formule moléculaire |
C5H7ClO |
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
4-chloro-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C5H7ClO/c1-5(2,7)3-4-6/h7H,1-2H3 |
Clé InChI |
MEPXEEKWGQKRHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


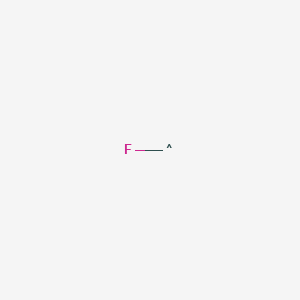
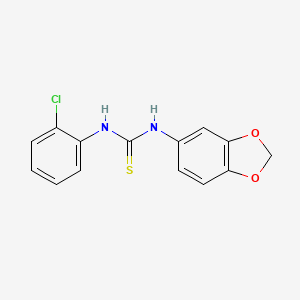
![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)


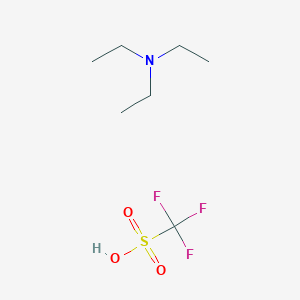
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
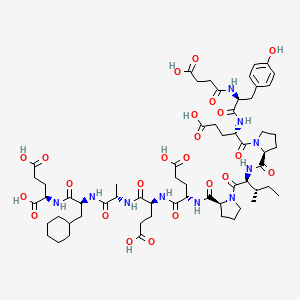
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
